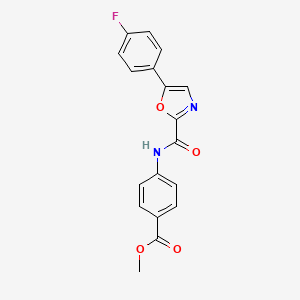

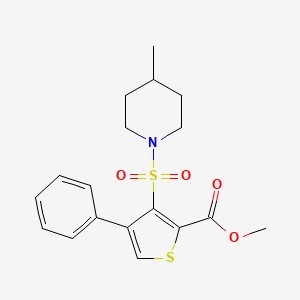

N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-oxo-2H-chromen-6-yl)-2,2-diphenylpropanamide” and “N-(2-Oxo-2H-chromen-6-yl)-nicotinamide” are similar compounds that contain a 2H-chromen-2-one ring system . These compounds are part of a larger class of chemicals known as coumarins, which have a wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds, such as 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, has been reported . The synthesis typically involves an O-acylation reaction of a hydroxycoumarin with an acyl chloride in the presence of a base .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques, including X-ray diffraction and NMR spectroscopy . The 2H-chromen-2-one ring system is a key structural feature .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as differential scanning calorimetry and polarizing optical microscopy . These compounds often exhibit interesting properties, such as mesomorphic behavior .

Scientific Research Applications

- OLEDs have gained prominence due to their high efficiency, low power consumption, and excellent luminescence properties. N-(2-oxo-2H-chromen-6-yl)-4-propoxybenzamide can serve as an attractive candidate for use in OLEDs. Its unique molecular structure and charge transfer properties contribute to efficient light emission .

Organic Light-Emitting Diodes (OLEDs)

Mechanism of Action

properties

IUPAC Name |

N-(2-oxochromen-6-yl)-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-11-23-16-7-3-13(4-8-16)19(22)20-15-6-9-17-14(12-15)5-10-18(21)24-17/h3-10,12H,2,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZDSCWINRTWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)

![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)